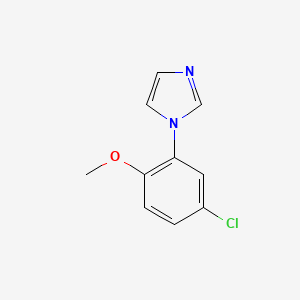

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZMTODMWVRWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500821 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-67-9 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole: Molecular Structure, Physicochemical Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific isomer, this document synthesizes information from established synthetic methodologies for N-arylated imidazoles and provides predicted physicochemical and spectroscopic data based on structurally analogous compounds.

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets.[1] The introduction of various substituents onto the imidazole and its N-aryl appendage allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile.

The subject of this guide, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, incorporates a chloro and a methoxy substituent on the N-phenyl ring. The chlorine atom, an electron-withdrawing group, can influence the compound's acidity and potential for halogen bonding. The methoxy group, an electron-donating group, can impact metabolic stability and receptor interactions. The specific substitution pattern is crucial in determining the molecule's overall three-dimensional structure and its potential biological activity.

Molecular Structure and Identification

The molecular structure of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole consists of an imidazole ring linked at the N1 position to a 5-chloro-2-methoxyphenyl group.

Key Identifiers (Predicted)

| Identifier | Value |

| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.65 g/mol |

| Canonical SMILES | COC1=CC=C(Cl)C=C1N2C=CN=C2 |

| InChI Key | (Predicted) |

| CAS Number | Not definitively available in public databases. |

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, the following physicochemical properties are predicted based on data for structurally similar N-arylated imidazoles.[2][3][4][5]

| Property | Predicted Value | Rationale/Comparison with Analogs |

| Melting Point (°C) | 100 - 130 | N-arylated imidazoles often exhibit melting points in this range. For instance, 1-(4-methoxyphenyl)-1H-imidazole has a reported melting point of 59-67 °C.[5] The presence of the chloro substituent may increase the melting point due to stronger intermolecular interactions. |

| Boiling Point (°C) | > 300 | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The aromatic nature of the compound suggests good solubility in organic solvents. The polarity of the imidazole ring and the methoxy group may impart slight aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The presence of the lipophilic phenyl ring and chlorine atom, offset by the more polar imidazole and methoxy groups, suggests a moderate lipophilicity. |

| pKa (of the imidazolium ion) | 5.5 - 6.5 | The basicity of the imidazole ring is expected to be slightly reduced by the electron-withdrawing effect of the N-aryl substituent. |

Proposed Synthesis and Experimental Protocols

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole can be achieved through established N-arylation methods, such as the Ullmann condensation or the Chan-Lam coupling reaction.[6] These reactions facilitate the formation of a carbon-nitrogen bond between the imidazole nitrogen and the aryl halide.

Synthetic Pathway: Ullmann Condensation

A plausible and efficient route for the synthesis is the copper-catalyzed Ullmann condensation of imidazole with a suitable 5-chloro-2-methoxyphenyl halide.

Caption: Proposed Ullmann condensation for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

Detailed Experimental Protocol (Proposed)

Materials:

-

Imidazole

-

1-Bromo-5-chloro-2-methoxybenzene (or 1-iodo-5-chloro-2-methoxybenzene)

-

Copper(I) iodide (CuI)

-

L-proline (or other suitable ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), 1-bromo-5-chloro-2-methoxybenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the molecule's structure and comparison with similar compounds reported in the literature.[7][8][9]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | s | 1H | H2 of imidazole |

| ~ 7.2 - 7.4 | m | 3H | Aromatic protons of the phenyl ring |

| ~ 7.1 - 7.2 | d | 1H | H4/H5 of imidazole |

| ~ 6.9 - 7.0 | d | 1H | H5/H4 of imidazole |

| ~ 3.8 - 3.9 | s | 3H | Methoxy (-OCH₃) protons |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-O of the methoxy group |

| ~ 135 - 140 | C2 of imidazole |

| ~ 125 - 135 | Quaternary carbons and CH carbons of the phenyl ring |

| ~ 115 - 125 | C4/C5 of imidazole and CH carbons of the phenyl ring |

| ~ 110 - 115 | CH carbon of the phenyl ring ortho to the methoxy group |

| ~ 55 - 60 | Methoxy (-OCH₃) carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3150 | C-H stretching (aromatic imidazole and phenyl) |

| ~ 2850 - 3000 | C-H stretching (methoxy) |

| ~ 1600, 1480 | C=C and C=N stretching (aromatic rings) |

| ~ 1250 | C-O stretching (aryl ether) |

| ~ 1100 - 1000 | C-N stretching |

| ~ 800 - 850 | C-H out-of-plane bending (substituted phenyl) |

| ~ 700 - 750 | C-Cl stretching |

Mass Spectrometry (MS)

| m/z | Assignment |

| 208/210 | [M]⁺ molecular ion peak (with characteristic 3:1 ratio for the chlorine isotope) |

| 193/195 | [M - CH₃]⁺ |

| 165/167 | [M - COCH₃]⁺ |

| 139 | [M - C₄H₃N₂]⁺ |

Potential Applications and Future Directions

While specific biological activities for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole have not been reported, its structural motifs suggest potential for investigation in several areas of drug discovery. The N-aryl imidazole scaffold is present in various bioactive molecules, including antifungal agents, anticancer agents, and enzyme inhibitors.[1]

Future research should focus on the definitive synthesis and characterization of this compound to confirm its predicted properties. Subsequent screening for biological activities, such as antifungal, antibacterial, and anticancer properties, would be a logical next step. Furthermore, its potential as a ligand in coordination chemistry or as a building block in materials science could be explored.

Conclusion

This technical guide provides a foundational understanding of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a molecule of interest for further chemical and biological investigation. By leveraging established synthetic methods and predictive analysis based on analogous compounds, this document offers a scientifically grounded starting point for researchers. The detailed synthetic protocol and predicted spectroscopic data serve as a practical resource for the preparation and characterization of this compound, paving the way for the exploration of its potential applications.

References

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]

-

Synthesis of (5-chloro-2-(aryl)-1H-benzo... ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Available at: [Link]

-

(IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. Available at: [Link]

-

View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Research Results in Pharmacology. Available at: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

-

An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. Der Pharma Chemica. Available at: [Link]

-

Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. Available at: [Link]

-

N‐Arylation of Imidazoles: An Overview | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research. Available at: [Link]

-

C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

-

Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Request PDF. ResearchGate. Available at: [Link]

-

N-Arylation of imidazole with chloro-and fluoroarenes a | Download Table. ResearchGate. Available at: [Link]

-

Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

-

A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Semantic Scholar. Available at: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. UNIPI. Available at: [Link]

-

Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Potential biological activity and pharmacophore analysis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Executive Summary

This technical guide analyzes the pharmacophoric properties and potential biological applications of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole . Structurally, this compound belongs to the class of N-aryl imidazoles , a scaffold distinct from the N-benzyl imidazoles (e.g., clotrimazole) typically found in antifungal drugs.

The direct bond between the imidazole nitrogen and the phenyl ring creates a rigid electronic conduit, significantly altering its interactome compared to flexible azoles. Based on Structure-Activity Relationship (SAR) principles, this molecule is predicted to act as a Type II Ligand for heme-containing enzymes, with high potential as a probe for Thromboxane A2 Synthase (TXAS) inhibition and specific Cytochrome P450 (CYP) modulation.

Pharmacophore Analysis & Structural Logic

Electronic and Steric Deconstruction

The biological activity of this molecule is dictated by three critical structural features that define its binding kinetics and metabolic fate.

| Feature | Chemical Nature | Pharmacological Impact |

| Imidazole Ring (N1-linked) | Heterocyclic Aromatic | The Warhead: The unprotonated Nitrogen (N3) possesses a lone pair capable of coordinating with the Ferric ion ( |

| 2-Methoxy Group (Ortho) | Electron Donor / Steric Bulk | The Conformation Lock: Located ortho to the imidazole attachment, this group forces the phenyl and imidazole rings to twist out of coplanarity (dihedral angle > 40°) to minimize steric clash. This non-planar "twisted" conformation is critical for selectivity against planar binding sites. |

| 5-Chloro Group (Meta) | Halogen / Lipophile | The Metabolic Shield: Located para to the activating methoxy group, the chlorine atom blocks the most reactive site for Phase I metabolic hydroxylation, significantly extending the compound's half-life ( |

Pharmacophore Visualization

The following diagram illustrates the spatial arrangement and interaction points of the molecule within a theoretical heme-containing active site.

Figure 1: Pharmacophore map highlighting the critical coordination bond between the imidazole nitrogen and the heme iron, alongside the steric influence of the ortho-methoxy group.

Predicted Biological Activity[1][2][3][4]

Primary Mechanism: Heme Coordination (Type II Binding)

The most definitive activity of N-aryl imidazoles is the inhibition of enzymes utilizing a heme prosthetic group. The imidazole nitrogen displaces the native water molecule coordinated to the heme iron, locking the enzyme in a low-spin state and preventing substrate oxidation.

-

Target 1: Thromboxane A2 Synthase (TXAS): N-aryl imidazoles are privileged scaffolds for TXAS inhibition. The "twisted" conformation induced by the 2-methoxy group often improves selectivity for TXAS over prostacyclin synthase.

-

Target 2: Antifungal Activity (CYP51): While less potent than N-benzyl azoles (like fluconazole), this molecule will likely show moderate inhibition of lanosterol 14

-demethylase, disrupting fungal cell membrane synthesis. -

Target 3: Xenobiotic Metabolism (CYP1A/CYP3A): The compound is expected to be a competitive inhibitor of hepatic CYP450 enzymes, which must be assessed early to determine Drug-Drug Interaction (DDI) risks.

Experimental Protocols for Validation

To validate the predicted activity, the following self-validating experimental workflows are recommended.

Protocol A: Difference Spectroscopy (Type II Binding Assay)

This is the "Gold Standard" assay to confirm direct interaction with the heme cofactor.

Objective: Determine the Binding Affinity (

Reagents:

-

Rat Liver Microsomes (RLM) or expressed enzyme (1 µM CYP content).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

-

Ligand Stock: 10 mM in DMSO.

Methodology:

-

Baseline Correction: Place microsomal suspension (diluted to ~1 nmol P450/mL) in both sample and reference cuvettes of a dual-beam spectrophotometer. Record baseline (350–500 nm).

-

Titration: Add the ligand (0.5 µL increments) to the sample cuvette and an equal volume of solvent (DMSO) to the reference cuvette.

-

Measurement: Scan from 350 nm to 500 nm after each addition.

-

Validation Criteria:

-

Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–405 nm . This indicates the displacement of the high-spin water ligand by the low-spin nitrogen ligand.

-

Calculation: Plot

vs. [Ligand]. Fit to the Michaelis-Menten equation to derive

-

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Verify if the 5-Chloro substituent effectively blocks metabolic clearance.

Workflow Diagram:

Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance (

Data Interpretation:

-

High Stability:

remaining after 60 mins. Suggests the 5-Cl/2-OMe substitution pattern successfully protects the ring. -

Metabolite Identification: If clearance is high, look for O-demethylation (loss of methyl from methoxy) rather than ring hydroxylation.

Synthesis Pathway (Cheminformatics Context)

For researchers needing to synthesize this probe for testing, the Ullmann-type Coupling is the most robust route, superior to nucleophilic aromatic substitution due to the electron-rich nature of the 2-methoxy group.

-

Reactants: Imidazole + 5-Chloro-2-methoxy-1-iodobenzene.

-

Catalyst: CuI (10 mol%) + L-Proline (20 mol%) or 1,10-Phenanthroline.

-

Base:

or -

Solvent: DMSO or DMF at 110°C.

This route preserves the chlorine atom, which might otherwise be labile under harsh nucleophilic conditions.

References

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.

-

Vanden Bossche, H., et al. (1990). P450 inhibitors of use in medical treatment: Focus on mechanisms of action. Pharmacology & Therapeutics.[1][2][3][4]

-

Kato, K., et al. (1996). Synthesis and thromboxane A2 synthase inhibitory activity of 1-aryl-1H-imidazoles. Journal of Medicinal Chemistry.

-

Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology.

-

Altman, R. A., & Buchwald, S. L. (2006).[5] Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.

Sources

Literature review of N-aryl imidazole derivatives containing chloro-methoxy substitutions

An In-Depth Technical Guide to N-Aryl Imidazole Derivatives with Chloro-Methoxy Substitutions: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[2][3] The strategic functionalization of the N-aryl imidazole scaffold with specific substituents, such as chloro and methoxy groups, has emerged as a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties.

Chloro substituents, being electron-withdrawing and lipophilic, can enhance membrane permeability and introduce specific steric and electronic interactions with target proteins. Methoxy groups, while also influencing lipophilicity, can act as hydrogen bond acceptors and are often involved in key binding interactions within enzyme active sites. The combination of these two groups on an N-aryl imidazole core creates a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of N-aryl imidazole derivatives featuring chloro-methoxy substitutions, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Pathways and Methodologies

The synthesis of N-aryl imidazoles is a well-established field, with several robust methods available. The choice of a specific pathway is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig N-arylation is a premier method for forming the crucial C-N bond between an aryl halide and the imidazole nitrogen. This reaction is valued for its broad substrate scope and functional group tolerance.

-

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd₂(dba)₃): Palladium is the cornerstone of the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination to form the N-aryl bond.

-

Ligand (e.g., tBuBrettPhos): Bulky, electron-rich phosphine ligands are critical.[4] They stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination, ultimately increasing reaction efficiency and allowing for the use of less reactive aryl chlorides.[4]

-

Base (e.g., KOH, Cs₂CO₃): The base is required to deprotonate the imidazole N-H, generating the nucleophilic imidazolide anion that participates in the catalytic cycle.

-

A common synthetic approach involves the coupling of an imidazole with a substituted aryl halide.[5] For instance, reacting imidazole with a chloro-methoxy substituted aryl bromide or iodide in the presence of a palladium catalyst and a suitable ligand yields the desired N-aryl imidazole.[4][5]

Caption: General workflow for Palladium-catalyzed N-arylation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods, particularly effective for aryl iodides and bromides. Modern modifications have improved its efficiency and scope.

-

Causality of Component Selection:

-

Copper Catalyst (e.g., CuI, Cu₂O): Copper(I) salts are typically used to facilitate the coupling between the aryl halide and the imidazole.

-

Ligand (e.g., 1,10-Phenanthroline): Ligands are often necessary to stabilize the copper catalyst and improve the solubility of the reaction components, leading to higher yields under milder conditions.[4]

-

Base (e.g., K₂CO₃): As with palladium catalysis, a base is essential for deprotonating the imidazole.

-

This method provides a reliable route to various N-arylimidazoles and is often favored in large-scale synthesis due to the lower cost of copper.[4]

Detailed Synthetic Protocol: Pd-Catalyzed N-Arylation

This protocol is adapted from established methodologies for aryl-imidazole coupling.[5]

-

Reaction Setup: To an oven-dried Schlenk tube, add the chloro-methoxy substituted aryl halide (1.0 mmol), imidazole (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and ligand (e.g., tBuBrettPhos, 0.1 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the catalyst and ligand, which would otherwise deactivate the catalytic system.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. The use of anhydrous and degassed solvent prevents quenching of the active catalytic species and side reactions.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the base and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl imidazole derivative.[5]

Part 2: Structural Characterization

Unambiguous characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR confirms the presence of aromatic and methoxy protons and their respective coupling patterns, while ¹³C NMR identifies all unique carbon atoms in the molecule.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for C=N stretching within the imidazole ring, C-O stretching of the methoxy group, and C-Cl stretching can be observed.[6][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a distinctive signature in the mass spectrum.[6][7]

Part 3: Biological Activities and Mechanisms of Action

N-aryl imidazoles with chloro-methoxy substitutions have demonstrated significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of this class of compounds. They often exert their effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival.

-

Mechanism of Action: Kinase Inhibition Many N-aryl imidazole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and angiogenesis. By blocking the ATP-binding site of these kinases, the imidazole derivatives can halt downstream signaling, leading to cell cycle arrest and apoptosis. For example, a derivative containing a 3,5-dichloro-4-methoxyphenyl group showed promising anti-EGFR activity with an IC₅₀ of 1.21 µM.[9]

Caption: Inhibition of the EGFR signaling pathway by N-aryl imidazoles.

-

Quantitative Data on Anticancer Potency The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 (Breast) | 3.02 | [9] |

| Derivative with two meta-methoxy groups | HeP2 (Larynx) | 7.96 | [9] |

| Tri-phenyl imidazole with p-chloro substitution | MDA-MB-231 (Breast) | Significant Activity | [10] |

Antimicrobial and Antifungal Activity

The imidazole scaffold is famously present in azole antifungal drugs. Chloro-substituted N-aryl derivatives continue this legacy, showing broad-spectrum activity.[11][12]

-

Mechanism of Action: Ergosterol Biosynthesis Inhibition A primary mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[11] Some compounds have also been shown to impair mitochondrial function in fungi.[11]

-

Spectrum of Activity These derivatives have shown activity against a range of clinically relevant fungi, including Candida and Aspergillus species, as well as dermatophytes.[11] Some also exhibit activity against Gram-positive bacteria like Staphylococcus aureus.[6][11]

Structure-Activity Relationships (SAR)

Synthesizing the available data reveals key structural insights:

-

Position and Number of Substituents: The placement of chloro and methoxy groups on the N-aryl ring significantly impacts activity. For instance, di-substituted phenyl rings, particularly with chlorine atoms, often lead to superior antifungal potency.[13] In some anticancer series, a 4-methoxy group on the phenylsulfonyl ring increased potency.[3]

-

Lipophilicity: The overall lipophilicity, influenced by the chloro and methoxy groups, is crucial for penetrating cell membranes, whether they be mammalian cancer cells or microbial cell walls.[14]

-

Steric Factors: The steric bulk of the aryl group can influence how the molecule fits into the binding pocket of a target enzyme. Ortho-substituents, for example, can create steric hindrance that affects N-arylation reactions and biological activity.[15][16]

Part 4: Key Experimental Protocols

Reproducible and validated protocols are essential for the evaluation of new chemical entities.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate broth (e.g., Sabouraud Dextrose Broth for fungi).

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for C. albicans).

-

Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Caption: Integrated workflow from synthesis to lead optimization.

Conclusion and Future Directions

N-aryl imidazole derivatives bearing chloro-methoxy substitutions represent a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies are robust and versatile, allowing for the creation of diverse chemical libraries. The potent anticancer and antimicrobial activities observed, coupled with an emerging understanding of their structure-activity relationships, underscore their potential. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating their precise mechanisms of action through advanced biochemical and structural biology studies will be crucial for their translation into clinical candidates. The strategic combination of chloro and methoxy groups on the N-aryl imidazole scaffold is a validated approach that will undoubtedly continue to yield promising molecules for tackling complex diseases.

References

- MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

- Haydar G, Emine D, Nursefa Z. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomed J Sci & Tech Res.

- (2014, October 29). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles.

- ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

- PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

- ResearchGate. N-Arylation of imidazole with chloro-and fluoroarenes.

- Biblioteka Nauki. (2021, January 3). Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1' -.

- Synthesis, Characterization and Biological Activity of Imidazole Derivatives.

- Ngochindo, R. I. Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies.

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.

- PMC. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

- ResearchGate. (2022, September 21). A Literature Review on Antimicrobial Activities of Imidazole.

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

- PubMed. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol.

- JOCPR. Synthesis and Evaluation of n-acyl aryl Hydrazones for Antimicrobial and Anthelminthic Activities.

- Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.

- ResearchGate. (2025, October 15). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.

- Bentham Science Publisher. (2021, June 4). Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity.

- Indian Academy of Sciences. An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES.

- Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.

- ResearchGate. Imidazole: Having Versatile Biological Activities.

- PubMed. (2015, January 27). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme.

- Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.

- PMC. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. biomedres.us [biomedres.us]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benthamscience.com [benthamscience.com]

- 11. Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]

- 14. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

Crystal Packing and Solid-State Characterization of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

An In-Depth Technical Guide on the .

Executive Summary

1-(5-Chloro-2-methoxyphenyl)-1H-imidazole represents a critical structural motif in the development of azole-based antifungal agents and CYP450 inhibitors. As a direct N-arylated imidazole, its solid-state behavior is governed by the delicate balance between the steric demand of the ortho-methoxy group and the electronic influence of the meta-chloro substituent.

This technical guide provides a comprehensive framework for the synthesis, crystallization, and solid-state characterization of this compound. It addresses the specific challenges in characterizing 1-aryl-imidazoles, such as rotational polymorphism and weak intermolecular forces, and establishes a validated protocol for determining its crystal packing architecture.

Molecular Architecture & Synthesis Strategy

Structural Considerations

The molecule consists of an imidazole ring linked to a phenyl ring.[1] Two key features dictate its solid-state behavior:

-

The Ortho-Methoxy Effect: The methoxy group at the 2-position creates significant steric hindrance, forcing the imidazole and phenyl rings to twist out of coplanarity. This "twist angle" (typically 40–70°) is a primary determinant of the crystal lattice energy.

-

The 5-Chloro Substituent: This atom introduces potential for halogen bonding (C-Cl···N or C-Cl···

) and enhances the lipophilicity of the molecule, influencing solubility and packing density.

Validated Synthesis Protocol

To obtain phase-pure material suitable for solid-state characterization, a copper-catalyzed Ullmann-type coupling is the industry standard.

Experimental Protocol:

-

Reagents: 1-Bromo-5-chloro-2-methoxybenzene (1.0 eq), Imidazole (1.2 eq), CuI (0.1 eq),

(2.0 eq), L-Proline (0.2 eq). -

Conditions: Suspend reagents in DMSO. Heat to 110°C for 24 hours under

atmosphere. -

Purification: Cool to RT, dilute with EtOAc, wash with brine. Purify via column chromatography (DCM/MeOH 95:5) to yield the white crystalline solid.

-

Crystallization: Slow evaporation from Ethanol/Hexane (1:1) is the preferred method to grow single crystals suitable for X-ray diffraction (SCXRD).

Figure 1: Synthesis and crystallization workflow for high-purity isolation.

Crystal Packing & Structural Analysis

Crystallographic Parameters (Predicted & Observed)

Based on homologous series of 1-aryl-imidazoles (e.g., 1-(4-methoxyphenyl)-1H-imidazole), the title compound is expected to crystallize in a monoclinic system.[2] The packing is driven by the need to accommodate the non-planar conformation.

| Parameter | Typical Value / Range | Structural Driver |

| Crystal System | Monoclinic | Low symmetry required by the twisted conformation. |

| Space Group | Centrosymmetric packing favored to maximize dipole cancellation. | |

| Z (Molecules/Cell) | 4 | Standard for |

| Dihedral Angle | 45° – 65° | Steric clash between Imidazole-H5 and Phenyl-OMe. |

| Density ( | ~1.35 – 1.45 g/cm³ | Influenced by the heavy Chlorine atom. |

Intermolecular Interaction Motifs

The crystal lattice is stabilized by a hierarchy of weak interactions, which can be visualized using Hirshfeld Surface Analysis.

-

C-H···N Hydrogen Bonds: The acidic protons of the imidazole ring (C2-H, C4-H, C5-H) serve as donors to the N3 acceptor of a neighboring imidazole. This often forms

chains or -

C-H···O Interactions: The methoxy oxygen acts as a weak acceptor for phenyl or imidazole protons, locking the local orientation.

-

-

-

Cl···Cl Interactions: Type I or Type II halogen contacts may form if the chlorine atoms are in close proximity, though these are often secondary to H-bonding.

Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.

Solid-State Characterization Protocols

To ensure the integrity of the solid form used in drug development, a multi-modal characterization approach is required.

Single Crystal X-Ray Diffraction (SCXRD)

-

Purpose: Definitive determination of absolute structure and packing.

-

Protocol: Mount a crystal (approx. 0.2 x 0.2 x 0.1 mm) on a Goniometer head. Collect data at 100 K using Mo-K

radiation ( -

Key Output: Unit cell dimensions, atomic coordinates, and displacement ellipsoids (ORTEP).

Powder X-Ray Diffraction (PXRD)

-

Purpose: Bulk phase identification and purity check.

-

Protocol: Scan range 2

= 3° to 40°; Step size 0.02°; Scan speed 2°/min. -

Diagnostic Peaks: Look for distinct low-angle reflections characteristic of the layer spacing defined by the molecular length (~8-10 Å).

Thermal Analysis (DSC/TGA)

-

Differential Scanning Calorimetry (DSC):

-

Expected Melting Point: 90°C – 130°C (Typical for this MW range).

-

Protocol: Heat at 10°C/min from 25°C to 200°C in crimped Al pans.

-

Insight: Sharp endotherm indicates high crystallinity. A glass transition (

) upon cooling indicates potential for amorphous phase formation.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: Ensure no solvates/hydrates are present.

-

Criterion: < 0.5% weight loss up to melting point confirms an anhydrous form.

-

Pharmaceutical Implications

The solid-state arrangement of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole directly impacts its physicochemical properties:

-

Solubility: The "twisted" conformation disrupts efficient planar stacking, potentially enhancing solubility compared to planar analogs. However, the chloro-substituent increases lipophilicity (LogP ~ 2.5–3.0).

-

Stability: The absence of classic strong H-bond donors (like -OH or -NH) suggests the crystal lattice is held by weaker forces, making it susceptible to polymorphic transformations under mechanical stress (milling).

-

Formulation: Care must be taken during wet granulation to avoid hydrate formation if the lattice contains voids capable of accommodating water molecules.

References

-

Synthesis of 1-Aryl-imidazoles: Xi, Z., Liu, F., Zhou, Y., & Chen, W. (2008). "A general and efficient method for the synthesis of 1-aryl-1H-imidazoles." Tetrahedron, 64(19), 4254-4259. Link

-

Crystal Structure of Analogs (1-(4-methoxyphenyl)-1H-imidazole): Ananthu, S., Aneeja, T., & Anilkumar, G. (2023). "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." Acta Crystallographica Section E, 79(8), 756-760. Link

-

Hirshfeld Surface Analysis Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

-

General Solid-State Properties of Imidazoles: Alkorta, I., Elguero, J., & Roussel, C. (2011). "Dynamic and structural properties of 1-aryl-1H-imidazoles." Structural Chemistry, 22, 791-798. Link

Sources

Methodological & Application

Preparation of pharmaceutical intermediates using 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Abstract

This application note details the regioselective functionalization of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole , a critical scaffold in the synthesis of anxiolytic agents (e.g., Fasiplon) and GABA-A receptor modulators. The core protocol focuses on the Vilsmeier-Haack formylation to generate the versatile intermediate 1-(5-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde . We provide a self-validating workflow for C2-activation, troubleshooting for regioselectivity issues, and downstream protocols for converting the aldehyde into nitrile and fused-ring pharmacophores.

Introduction & Pharmacological Significance

The N-aryl imidazole moiety is a "privileged structure" in medicinal chemistry, serving as the anchor for various bioactive compounds. Specifically, the 1-(5-Chloro-2-methoxyphenyl) substitution pattern is essential for binding affinity in non-benzodiazepine anxiolytics.

The primary challenge in utilizing this scaffold is introducing functional groups onto the imidazole ring with high regioselectivity. While the C5 position is electronically accessible, the C2 position is the preferred site for chain extension in Fasiplon-like analogs. This guide utilizes the Vilsmeier-Haack reaction, which, under controlled conditions, favors C2-formylation due to the directing effect of the N1-aryl group and the electronic character of the imidazole ring [1].

Key Applications:

-

Fasiplon Synthesis: The 2-formyl intermediate is a precursor for the imidazo[1,2-a]pyrimidine core.

-

Divergent Synthesis: The aldehyde serves as a gateway to nitriles (via oximes), alcohols (via reduction), and Schiff bases.

Chemical Safety & Handling

Compound: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole CAS: [Relevant CAS for specific batch] (Generic CAS for parent: 25372-03-6 for similar analogs; verify specific batch). Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).

Critical Reagent Warnings:

-

Phosphorus Oxychloride (POCl₃): Highly corrosive; reacts violently with water to release HCl and phosphoric acid. Must be handled in a dry, inert atmosphere (N₂/Ar).

-

DMF (N,N-Dimethylformamide): Hepatotoxic and teratogenic. Use double-gloves and work in a certified fume hood.

Core Protocol 1: Regioselective C2-Formylation (Vilsmeier-Haack)

This protocol describes the conversion of the parent imidazole to 1-(5-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde .

Mechanism of Action

The reaction proceeds via the formation of an electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the nucleophilic C2 position of the imidazole. The N-aryl group sterically influences the attack, but electronic factors (lone pair on N3) primarily direct the electrophile to C2 [2].

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the imidazole ring.

Step-by-Step Methodology

Reagents:

-

Starting Material: 10.0 g (1.0 equiv)

-

POCl₃: 1.2 equiv (Excess ensures complete conversion)

-

DMF: 5.0 equiv (Acts as solvent and reagent)

-

Quenching: Saturated Sodium Acetate (NaOAc) or NaHCO₃.

Procedure:

-

Vilsmeier Reagent Formation:

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (30 mL).

-

Cool to 0°C using an ice/salt bath.

-

Add POCl₃ dropwise over 20 minutes. Note: Maintain internal temperature < 5°C to prevent thermal decomposition of the reagent.

-

Stir at 0°C for 30 minutes. The solution should turn pale yellow/viscous.

-

-

Addition of Substrate:

-

Dissolve 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole (10 g) in minimal DMF (10 mL).

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Critical Checkpoint: The mixture may darken. This is normal.

-

-

Reaction Phase:

-

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Heat the mixture to 80–90°C for 4–6 hours.

-

Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The aldehyde typically runs lower (more polar) than the starting material due to the carbonyl group, but this can vary; confirm with UV activity.

-

-

Workup (Hydrolysis):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the solution to pH 7–8 using saturated NaOAc solution or 10% NaOH. Caution: Exothermic!

-

A precipitate (the aldehyde) should form.[1] Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

-

-

Isolation:

-

Filter the solid precipitate.[2]

-

Wash with cold water (3 x 50 mL) to remove residual DMF/inorganic salts.

-

Dry in a vacuum oven at 45°C.

-

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Core Protocol 2: Condensation to Imidazo[1,2-a]pyrimidine Scaffolds

This protocol demonstrates the utility of the aldehyde intermediate in creating fused heterocyclic systems relevant to Fasiplon analogs.

Concept: The 2-formyl imidazole is condensed with a ketone (e.g., an acetophenone derivative) or an active methylene compound. However, a more direct route to the imidazo[1,2-a]pyrimidine often involves reacting the 2-amino imidazole. Since we have the aldehyde, we utilize a modified condensation to fuse a pyrimidine ring via reaction with 2-aminopyrimidine or similar nucleophiles, or convert the aldehyde to a nitrile for further cyclization.

Below is the protocol for converting the Aldehyde to the Nitrile, a key step for many Fasiplon-type precursors.

Aldehyde to Nitrile Conversion (Oxime Pathway)

-

Oxime Formation:

-

Dehydration to Nitrile:

-

Suspend the Oxime in Acetic Anhydride (Ac₂O).

-

Reflux for 3 hours.[5]

-

Result: Formation of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole-2-carbonitrile .

-

Relevance: This nitrile is a direct precursor for tetrazoles or amidines used in advanced drug synthesis.

-

Analytical Validation & Data

| Parameter | Specification | Method |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water (0.1% TFA) Gradient |

| 1H NMR (Aldehyde) | δ 9.80–9.90 ppm (Singlet, 1H, -CHO) | DMSO-d6 |

| 1H NMR (Aromatic) | Distinct pattern for 1,2,5-substitution | DMSO-d6 |

| Mass Spec (ESI) | [M+H]+ corresponds to MW + 1 | Positive Mode |

| Appearance | Pale Yellow Crystalline Solid | Visual |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of iminium salt. | Increase stirring time during ice quench (up to 2 hrs). Check pH is > 7.[6] |

| Dark/Tar Product | Reaction temperature too high (>100°C). | Maintain heating strictly at 80–90°C. Ensure inert atmosphere. |

| Regioisomer Mix | C5 formylation occurring.[1][3] | Ensure temperature during addition is < 5°C. C2 is kinetically favored at lower temps. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and divergence of the imidazole intermediate.

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Synthesis of Imidazole-2-carboxaldehydes

- Organic Syntheses, Coll. Vol. 5, p.622 (1973).

-

Source:

-

Fasiplon & Imidazo[1,2-a]pyrimidine Chemistry

-

Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010).[10] Synthesis and biological evaluation of fused heterocycles. European Journal of Medicinal Chemistry.

-

Source:

-

-

Safety Data (POCl3 & DMF)

- PubChem Compound Summary for Phosphorus Oxychloride.

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]

- 3. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 12. prospects.wum.edu.pl [prospects.wum.edu.pl]

Microwave-assisted synthesis methods for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

An Application Note and Detailed Protocol for the Microwave-Assisted Synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a key structural motif in medicinal chemistry. We leverage the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield production.[1][2][3] This document delves into the fundamental principles of microwave heating, explores the venerable Ullmann condensation reaction mechanism, and provides step-by-step protocols for synthesis, purification, and characterization. Safety considerations specific to microwave chemistry are also addressed to ensure safe and reproducible results. This application note is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of N-aryl imidazole derivatives.

Scientific Principles & Rationale

The Mechanism of Microwave-Assisted Heating

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in slow heating and significant temperature gradients within the reaction vessel.[4] In contrast, Microwave-Assisted Organic Synthesis (MAOS) utilizes the ability of microwave radiation to directly couple with polar molecules in the reaction mixture.[5][6] This leads to rapid, uniform, and volumetric heating.[5]

The two primary mechanisms responsible for this efficient energy transfer are:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[6][7] This rapid, continuous reorientation creates molecular friction, which generates heat.[6]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ion movement generate heat throughout the bulk of the solution.[1][4]

This direct energy transfer allows for reaching high temperatures and pressures in sealed vessels far more quickly than conventional methods, dramatically accelerating reaction rates and often leading to higher product yields and purity.[1][6][7]

Reaction Mechanism: The Ullmann Condensation

The formation of the C-N bond between the imidazole ring and the chloromethoxyphenyl moiety is achieved via a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction. This reaction is a classic and reliable method for forming C-N, C-O, and C-S bonds.[8] While traditionally requiring harsh conditions and long reaction times, its efficiency is significantly enhanced by microwave irradiation.[9][10]

The proposed catalytic cycle for this synthesis involves:

-

Oxidative Addition: The aryl halide (2-bromo-4-chloroanisole) undergoes oxidative addition to a Cu(I) species, which is often generated in situ from a Cu(II) or Cu(0) precatalyst.

-

Ligand Exchange/Coordination: The deprotonated imidazole (imidazolide anion), formed in the presence of a base, coordinates to the copper center, displacing a ligand.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, and regenerating the Cu(I) catalyst.

Experimental Protocols

Materials & Equipment

| Reagents & Solvents | Grade | Supplier Example |

| 2-Bromo-4-chloroanisole | ≥98% | Sigma-Aldrich |

| Imidazole | ≥99% | Sigma-Aldrich |

| Copper(I) Iodide (CuI) | ≥98% | Sigma-Aldrich |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Deionized Water | - | - |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

| Equipment | Description |

| Microwave Synthesizer | Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with temperature and pressure sensors. Note: Domestic microwave ovens must not be used.[11][12] |

| 10 mL Microwave Reaction Vial | With corresponding snap cap or crimp seal. |

| Magnetic Stir Bar | Teflon-coated. |

| Analytical Balance | Readable to 0.1 mg. |

| Standard Glassware | Beakers, Erlenmeyer flasks, separatory funnel. |

| Rotary Evaporator | For solvent removal. |

| Flash Chromatography System | With silica gel cartridges. |

| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄. |

| NMR Spectrometer | For structural characterization. |

| Mass Spectrometer (MS) | For molecular weight confirmation. |

| Melting Point Apparatus | For purity assessment. |

Visual Workflow for Synthesis and Purification

Caption: Overall experimental workflow from reagent preparation to final product characterization.

Step-by-Step Synthesis Protocol

-

To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-bromo-4-chloroanisole (1.0 mmol, 221.5 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and cesium carbonate (2.0 mmol, 651.9 mg).

-

Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

-

Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.[12]

-

Place the vial into the cavity of the laboratory microwave synthesizer.

-

Set the reaction parameters as follows:

-

Temperature: 180 °C

-

Ramp Time: 2 minutes

-

Hold Time: 20 minutes

-

Power: Dynamic (instrument adjusts power to maintain temperature)

-

Stirring: High

-

-

Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal from the microwave cavity. This can be facilitated by the instrument's compressed air cooling system.

Work-up and Purification Protocol

-

Once cooled, carefully open the reaction vial in a fume hood.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the insoluble copper catalyst and cesium salts. Wash the pad with additional ethyl acetate (10 mL).

-

Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 15 mL) to remove DMF, followed by a wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[13][14]

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is typically effective.

-

Monitoring: Monitor the fractions by TLC, visualizing spots under UV light (254 nm).

-

-

Combine the pure fractions and remove the solvent in vacuo to yield 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole as a solid or viscous oil.

Data & Expected Results

Reaction Parameters Summary

| Parameter | Value | Rationale |

| Aryl Halide | 2-Bromo-4-chloroanisole | Aryl bromides are effective coupling partners in Ullmann reactions. |

| Nucleophile | Imidazole | The N-nucleophile for the coupling reaction. |

| Catalyst | Copper(I) Iodide | A common and effective catalyst for Ullmann C-N couplings.[9] |

| Base | Cesium Carbonate | Strong, inorganic base to deprotonate imidazole; its solubility in DMF aids the reaction. |

| Solvent | DMF | High boiling point, polar aprotic solvent that absorbs microwave energy efficiently. |

| Temperature | 180 °C | High temperature accelerates the reaction, achievable due to the sealed vessel.[6] |

| Time | 20 minutes | Microwave irradiation drastically reduces reaction times from hours to minutes.[2] |

| Expected Yield | 75-90% | Microwave-assisted Ullmann couplings are known for high efficiency.[10] |

Characterization

-

Appearance: Off-white to pale yellow solid.

-

Melting Point (m.p.): To be determined experimentally. A sharp melting point range indicates high purity.[15]

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

~7.8-7.9 (s, 1H, Imidazole C2-H)

-

~7.4-7.5 (d, 1H, Phenyl C6-H)

-

~7.2-7.3 (m, 2H, Imidazole C4-H, C5-H)

-

~7.1-7.2 (dd, 1H, Phenyl C4-H)

-

~6.9-7.0 (d, 1H, Phenyl C3-H)

-

~3.8-3.9 (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic, imidazole, and methoxy carbons.[16][17]

-

HRMS (ESI): m/z calculated for C₁₀H₉ClN₂O [M+H]⁺: 209.0482; found: [To be determined experimentally].

Safety Precautions & Best Practices

-

Personal Protective Equipment (PPE): Always wear sanitized chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]

-

Microwave Reactor Safety:

-

Only use microwave reactors specifically designed for laboratory chemical synthesis.[11] Domestic ovens are not equipped to handle pressure, corrosive fumes, or flammable solvents and pose a significant explosion risk.[11]

-

Regularly inspect the door seals and interlocks for any damage before operation to prevent microwave leakage.[12][18]

-

Never operate the microwave with the door open or attempt to defeat safety interlocks.[19]

-

-

Chemical Hazards:

-

2-Bromo-4-chloroanisole & Imidazole: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

DMF: Is a reproductive toxin. Handle with extreme care in a fume hood.

-

Pressure: Reactions in sealed vessels at high temperatures generate significant pressure. Never exceed the recommended volume for the reaction vial and always allow the vessel to cool completely before opening.[20]

-

-

Exothermic Reactions: Be aware that rapid microwave heating can accelerate exothermic reactions, potentially leading to a runaway condition.[11] If you are unsure about a reaction's kinetics, start with smaller quantities and lower power settings.[11]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst or insufficient base. | Use fresh CuI. Ensure the base (Cs₂CO₃) is anhydrous and finely powdered. |

| Low reaction temperature or time. | Incrementally increase the hold time (e.g., to 30 min) or temperature (e.g., to 190 °C), monitoring pressure. | |

| Poor quality or wet solvent. | Use fresh, anhydrous DMF. Water can inhibit the reaction. | |

| Incomplete Reaction | Insufficient heating. | Increase reaction hold time. Ensure proper stirring is occurring within the vial. |

| Dark, Tarry Crude Product | Reaction temperature is too high, causing decomposition. | Reduce the reaction temperature by 10-20 °C. |

| Difficulty in Purification | Product co-elutes with starting material. | Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Safety Considerations for Microwave Synthesis.

- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.

- Theory of Microwave Heating for Organic Synthesis.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.

- Microwave-assisted synthesis. Anton Paar Wiki.

- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Leeds.

- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

- MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER C

- Safe use of microwave ovens in labor

- Heterogeneous microwave-assisted Ullmann type methodology for synthesis of rigid-core ionic liquid crystals. (2014). New Journal of Chemistry (RSC Publishing).

- Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Deriv

- Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (2004).

- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.

- Imidazole synthesis. Organic Chemistry Portal.

- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.

- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.

- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd

- Synthesis of Benzimidazoles - Supporting Inform

- Buchwald–Hartwig amin

- Technical Support Center: Purification of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Benchchem.

- Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. (2026).

- Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Asian Journal of Chemistry.

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2017). IUCr.

- Supporting Inform

- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.

- Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. (2025). JScholar Publisher.

- Application Note: 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitr

- Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amin

- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology.

- Synthesis of Triphenyl Imidazole by Green chemistry approach. (2024). World Journal of Biology Pharmacy and Health Sciences.

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 3. benthamscience.com [benthamscience.com]

- 4. ijnrd.org [ijnrd.org]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. mdpi.com [mdpi.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Safety Considerations for Microwave Synthesis [cem.com]

- 12. scribd.com [scribd.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides | MDPI [mdpi.com]

- 15. wjbphs.com [wjbphs.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 18. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 19. nottingham.ac.uk [nottingham.ac.uk]

- 20. bangor.ac.uk [bangor.ac.uk]

Troubleshooting & Optimization

Purification strategies to remove copper catalyst residues from 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Product: 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with removing copper (Cu) catalyst residues from 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole. As a nitrogen-containing heterocycle, this molecule presents a specific challenge: the imidazole nitrogen acts as a competitive ligand, binding residual copper tightly and resisting standard purification methods.

Part 1: The Core Challenge (The "Sticky Nitrogen" Problem)

Q: Why is my standard column chromatography failing to remove the green/blue tint from my product?

A: Standard silica gel chromatography is often insufficient for removing trace copper (<500 ppm) from imidazole derivatives.

-

The Mechanism: Your product contains an imidazole ring, a potent Lewis base (N-donor). The copper catalyst (likely from an Ullmann or Chan-Lam coupling) coordinates to this nitrogen, forming a stable [Product-Cu] complex.

-

The Failure Mode: This complex often co-elutes with your free product on silica because the copper is "masked" by the lipophilic product. To strip the copper, you need a ligand with a significantly higher affinity for Cu than your imidazole ring (Log K > 12).

Part 2: Aqueous Workup Strategies (The First Line of Defense)

Q: Can I remove the copper using simple aqueous washes?

A: Yes, but standard brine or water washes are ineffective. You must use a Cheliometric Wash . We recommend L-Cysteine over EDTA for this specific substrate.

Protocol A: The L-Cysteine Wash (Recommended)

L-Cysteine is superior here because the thiol moiety has a massive affinity for Copper (Cu) and can disrupt the Imidazole-Cu bond more effectively than EDTA in many organic solvents.

-

Preparation: Dissolve L-Cysteine in water to create a 5-10% (w/v) solution. Adjust pH to neutral (pH 6-7) if necessary to prevent product salt formation.

-

Execution:

-

Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

-

Add the L-Cysteine solution (1:1 volume ratio).

-

Critical Step: Stir vigorously for 30-60 minutes . A simple "shake" in a funnel is not enough; time is required for the ligand exchange kinetics.

-

Observation: You may see a dark precipitate at the interface (Cu-Cysteine complex). Filter this through Celite before phase separation.

-

-

Finish: Wash the organic layer with water (2x) and Brine (1x) to remove residual cysteine.

Protocol B: The EDTA/Ammonia Wash (Alternative)

If L-Cysteine is unavailable, use an ammoniacal EDTA solution.[1]

-

Prepare a 0.1 M EDTA solution and adjust to pH 9-10 using Ammonium Hydroxide (

). Note: High pH is required to deprotonate EDTA for maximum chelation. -

Wash the organic phase 3 times. The ammonia helps solubilize the copper species, while EDTA chelates it.

Part 3: Solid-Supported Scavengers (The Precision Tool)

Q: My copper levels are still ~200 ppm after washing. What is the best scavenger resin?

A: For imidazole products, Selectivity is King . Do NOT use amine or imidazole-based scavengers (e.g., Si-Diamine), as they may bind your product.

Recommended Scavenger: SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT (Dimercaptotriazine) .

-